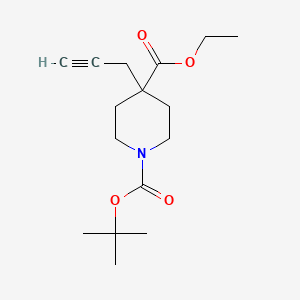

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate

Descripción

Chair vs. Twist-Boat Equilibria

Chair Conformation :

- Axial/Equatorial Substituents :

- Boc group: Equatorial to avoid 1,3-diaxial strain with the 4-position substituents.

- Ethyl ester: Axial to minimize steric clashes with the propargyl group.

- Propargyl: Axial to align with the ring’s chair dynamics.

- Stability : The chair form is favored due to reduced Van der Waals repulsion between substituents.

- Axial/Equatorial Substituents :

Twist-Boat Conformation :

| Conformer | Relative Stability | Key Stabilizing Factor |

|---|---|---|

| Chair (Boc equatorial) | High | Minimized 1,3-diaxial strain |

| Chair (Boc axial) | Moderate | Increased steric hindrance |

| Twist-boat | Low | Destabilized by propargyl rigidity |

Functional Group Interactions and Reactivity Profiles

The compound’s reactivity is governed by its three functional groups, enabling diverse synthetic applications:

Boc Deprotection

Ester Hydrolysis

- Ethyl Ester (4-Position) :

- Basic Hydrolysis : Saponification with NaOH or LiOH yields a carboxylic acid.

- Enzymatic Hydrolysis : Esterases catalyze selective hydrolysis under mild conditions.

Propargyl Reactivity

- Click Chemistry :

- Huisgen Cycloaddition : Reacts with azides to form triazole linkages.

- Copper-Mediated Coupling : Cross-coupling with terminal alkynes (e.g., Sonogashira reaction).

- Hydrogenation : Catalytic hydrogenation converts the alkyne to a propyl group.

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Boc | Deprotection | TFA, RT, 1 hr | 1-Amino-4-ethyl...piperidine |

| Ethyl ester | Hydrolysis | NaOH, EtOH, reflux | 4-Carboxyl-piperidine |

| Propargyl | Click cycloaddition | CuSO₄, NaN₃, RT | Triazole-linked derivative |

Comparative Analysis with Analogous Piperidine Derivatives

The compound’s structural features distinguish it from related piperidine derivatives, influencing its reactivity and potential applications:

1,4-Disubstituted Piperidines

Impact of Substituents on Stability

- Boc Group : Enhances polarizability and solubility compared to simpler esters.

- Propargyl : Increases reactivity for cross-coupling but reduces conformational flexibility .

Pharmacological Implications

- Antimalarial Activity : 1,4-Disubstituted piperidines (e.g., compound 12a ) show low-nanomolar activity against Plasmodium falciparum.

- T-Type Channel Inhibition : Structural analogs (e.g., ML218) target T-type calcium channels, suggesting potential for neuropathic pain management.

| Parameter | 1-Tert-butyl... | ML218 | Compound 12a |

|---|---|---|---|

| Molecular Weight | 334.41 g/mol | ~300 g/mol | ~400 g/mol |

| Hydrophobicity | High (Boc group) | Moderate | Moderate |

| Reactivity | Click-active | Limited | Limited |

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYHJRUANMHGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022370-40-5 | |

| Record name | 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Asymmetric Reduction of Piperidine-3,4-Diones

A pivotal method involves bakers’ yeast-mediated asymmetric reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate precursors.

Procedure :

- Substrate preparation : 3-Oxo-piperidine dicarboxylate is synthesized via Dieckmann cyclization of diethyl 3-oxopimelate.

- Yeast reduction :

- Propargylation : The hydroxyl intermediate undergoes alkylation with propargyl bromide (1.2 eq) in THF using NaH as base (0°C to RT, 12 hr).

Key advantages :

- High stereoselectivity via biocatalytic reduction

- Avoids harsh metal catalysts

Direct Alkylation of Piperidine-4-Carboxylates

An alternative route employs alkylation of pre-formed piperidine esters :

Stepwise synthesis :

- Piperidine ring formation :

- Condensation of ethyl 4-piperidonecarboxylate with tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ (DMAP catalyst, 0°C → RT, 6 hr).

- Propargyl introduction :

- Workup :

- Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 4:1).

Comparative Analysis of Methods

| Parameter | Yeast Reduction Route | Direct Alkylation |

|---|---|---|

| Yield | 81% | 72% |

| Stereoselectivity | High (87% e.e.) | Racemic |

| Reaction time | 48 hr | 24 hr |

| Purification complexity | Moderate | Low |

The yeast method is preferred for enantioselective synthesis, while direct alkylation offers rapid access to racemic material.

Characterization Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 4.75 (s, 1H, CH propargyl), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.30 (m, 2H, piperidine H), 2.85–2.70 (m, 4H, piperidine H), 1.45 (s, 9H, C(CH₃)₃), 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹³C NMR : δ 170.2 (C=O), 155.8 (C=O), 80.1 (C(CH₃)₃), 60.3 (OCH₂CH₃), 52.1 (piperidine C4), 28.3 (C(CH₃)₃), 14.1 (CH₂CH₃).

Mass Spectrometry :

Applications in Medicinal Chemistry

The compound serves as a precursor for:

Análisis De Reacciones Químicas

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

The applications of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate are primarily in chemical synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry [6, 8].

| Application | Description |

|---|---|

| Organic Synthesis Intermediate | This compound serves as a crucial building block in the creation of more complex organic structures [6, 8]. Its piperidine ring, substituted with tert-butyl, ethyl, and prop-2-yn-1-yl groups, allows for diverse chemical modifications and functionalizations. This makes it valuable in synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and materials science products. |

| Medicinal Chemistry | Due to its unique structural features, this compound is utilized in medicinal chemistry for the development of new drugs [6, 8]. The presence of the piperidine core, along with the various substituents, allows for the creation of molecules with specific biological activities. The compound's ability to be modified and functionalized enables researchers to design and synthesize drug candidates with tailored properties, such as improved efficacy, selectivity, and pharmacokinetic profiles. Its role as a building block allows medicinal chemists to explore a wide range of structural analogs and optimize drug candidates for various therapeutic targets. |

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares structural analogs of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylates, focusing on substituents at the 4-position, synthetic methodologies, and applications.

Substituent Diversity and Structural Impact

Actividad Biológica

1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a synthetic organic compound characterized by a complex piperidine structure with various substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H25NO4, with a molecular weight of 295.38 g/mol. The compound features a piperidine ring that is substituted with tert-butyl, ethyl, and prop-2-yn-1-yl groups, along with two ester functional groups, which contribute to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the piperidine ring allows for potential binding to various biological macromolecules, thereby modulating their activity. This modulation can lead to various physiological effects, which are critical for its application in research and therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives of piperidine have been shown to exhibit activity against various bacterial strains. The exact mechanism remains to be fully elucidated but may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may interact with enzymes involved in metabolic processes or signal transduction pathways, thereby influencing cellular functions. This aspect is particularly relevant in the context of drug design for conditions such as cancer or metabolic disorders .

3. Interaction with GABA Receptors

There is emerging evidence that compounds related to this structure may interact with GABA receptors, which are critical for neurotransmission in the central nervous system. The modulation of these receptors can have significant implications for the treatment of anxiety disorders and other neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives similar to this compound:

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including cyclization to form the piperidine ring and subsequent substitution reactions to introduce the tert-butyl and ethyl groups. These synthetic routes can be optimized for yield and purity using advanced techniques like continuous flow reactors .

In terms of applications, this compound serves as:

- An intermediate in organic synthesis.

- A potential lead compound in drug discovery targeting various diseases.

Q & A

Q. What are optimal methods for synthesizing 1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate?

Answer: The synthesis typically involves multi-step reactions with careful control of conditions. For example:

- Step 1: Deprotonation of the piperidine precursor using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C , followed by alkylation with propargyl bromide .

- Step 2: Quenching with aqueous acid (e.g., HCl) and purification via silica gel chromatography (eluent: ethyl acetate/heptane gradient) to isolate intermediates .

- Yield Optimization: Reaction time and temperature are critical. For instance, maintaining -40°C during alkylation improves selectivity (yields ~89–95%) .

Q. How can structural characterization of this compound be performed?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the tert-butyl, ethyl ester, and propargyl substituents. Key signals include:

- Propargyl protons: δ 2.0–2.5 ppm (triplet, J = 2.6 Hz).

- Tert-butyl group: δ 1.4 ppm (singlet, 9H) .

- Mass Spectrometry (LCMS): Confirm molecular weight (e.g., observed [M+H] at 355.4 m/z ) .

Q. What purification strategies are effective for this compound?

Answer:

- Chromatography: Use silica gel columns with gradients (e.g., 0–10% ethyl acetate in heptane) to separate polar byproducts .

- Recrystallization: Employ mixed solvents (e.g., ethanol/water) for high-purity crystals (>95%) .

Advanced Research Questions

Q. How does the reactivity of the propargyl group influence downstream functionalization?

Answer: The propargyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or probe synthesis. Key considerations:

Q. What experimental designs address contradictions in reported reaction yields?

Answer: Discrepancies in yields (e.g., 19.5% vs. 89%) often arise from:

- Temperature Gradients: Slight deviations during deprotonation (e.g., -78°C vs. -40°C) alter reaction kinetics .

- Purification Losses: High-polarity intermediates may adsorb to silica gel, reducing isolated yields. Use preparative HPLC for sensitive compounds .

- Statistical Optimization: Apply Design of Experiments (DoE) to test variables (e.g., solvent ratios, catalyst loading) and identify critical factors .

Q. How can computational modeling predict regioselectivity in piperidine derivatives?

Answer:

Q. What are the stability considerations for long-term storage?

Answer:

- Moisture Sensitivity: Store under argon at -20°C to prevent ester hydrolysis .

- Light Exposure: Protect from UV light to avoid propargyl group degradation .

- Analytical Monitoring: Periodically assess purity via -NMR or LCMS to detect decomposition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.